molecular formula C20H14N2O3S B11969305 Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate

Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate

Katalognummer: B11969305
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: MWIYCFCUXHYRJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate is a complex organic compound with the molecular formula C20H14N2O3S and a molecular weight of 362.41 g/mol . This compound is known for its unique structure, which includes a thieno[2,3-D]pyrimidine core, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-D]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The phenyl group is then introduced through a substitution reaction, followed by the attachment of the benzoate moiety via esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific proteins, thereby affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate include:

Uniqueness

What sets this compound apart is its unique combination of the thieno[2,3-D]pyrimidine core with a benzoate moiety. This structure imparts specific chemical properties and biological activities that are not found in other similar compounds.

Eigenschaften

Molekularformel

C20H14N2O3S

Molekulargewicht

362.4 g/mol

IUPAC-Name

methyl 4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxybenzoate

InChI

InChI=1S/C20H14N2O3S/c1-24-20(23)14-7-9-15(10-8-14)25-18-17-16(13-5-3-2-4-6-13)11-26-19(17)22-12-21-18/h2-12H,1H3

InChI-Schlüssel

MWIYCFCUXHYRJN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.